molecular formula C23H18BrNO3 B12209824 5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol

5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol

Cat. No.: B12209824
M. Wt: 436.3 g/mol
InChI Key: IAGLZGRAUILRSF-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-bromophenyl group at position 4 and a methyl group at position 3. The oxazole ring is linked to a phenol moiety substituted with a benzyloxy group at position 4. This structure combines aromatic, electron-withdrawing (bromine), and lipophilic (benzyl) groups, making it a candidate for studying structure-activity relationships in medicinal or materials chemistry.

Properties

Molecular Formula

C23H18BrNO3

Molecular Weight

436.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-phenylmethoxyphenol

InChI

InChI=1S/C23H18BrNO3/c1-15-22(17-7-9-18(24)10-8-17)23(28-25-15)20-12-11-19(13-21(20)26)27-14-16-5-3-2-4-6-16/h2-13,26H,14H2,1H3

InChI Key

IAGLZGRAUILRSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenyl acetic acid with benzyloxyphenol under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on heterocyclic cores, substituents, molecular properties, and synthesis yields.

Structural Analogs and Key Features

Compound Name Core Heterocycle Key Substituents Molecular Formula (MW) Notable Properties/Data Reference
5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol (Target) 1,2-oxazole 4-Bromophenyl, methyl, benzyloxy-phenol C23H19BrNO3 (437.31 g/mol) High lipophilicity (benzyl) N/A
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole 1,2,4-oxadiazole 4-Bromophenoxy, 4-methoxyphenyl C16H12BrN3O3 (398.20 g/mol) Moderate polarity (methoxy)
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 1,2,4-triazole 4-Bromophenyl, 3-chlorophenyl, morpholine C19H17BrClN4OS (495.80 g/mol) Yield: 75%; sulfur-containing
2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide 1,2,4-triazole 4-Bromophenoxy, benzyl, acetamide C25H22BrN5O2S (584.44 g/mol) Sulfur bridge; acetamide group
Ethyl 5-((1E)-1-{(E)-2-[1-(4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-yl)ethylidene]hydrazin-1-ylidene}ethyl)-3-methyl-1,2-oxazole-4-carboxylate 1,2-oxazole Ethyl carboxylate, hydrazine C19H21N3O6 (411.39 g/mol) Twinned crystal structure

Detailed Analysis

Heterocyclic Core Differences
  • 1,2,4-Triazole (References 4, 8) : Triazoles exhibit greater hydrogen-bonding capacity due to additional nitrogen atoms, which may enhance solubility or protein binding compared to oxazoles .
Substituent Effects
  • Bromophenyl Group : Present in all compounds, the bromine atom contributes to electron-withdrawing effects and may enhance halogen bonding in biological targets .
  • Benzyloxy vs. Methoxy : The benzyloxy group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to the methoxy group in the oxadiazole analog (logP ~3.2) .
  • Sulfur-Containing Groups : Triazole-thiones (e.g., compound 19a ) and thioacetamides (e.g., compound in ) introduce sulfur atoms, which can influence redox properties and metal coordination.
Crystallographic Data
  • The oxadiazole analog in and the ethyl carboxylate oxazole in exhibit π-π stacking and C–H···O interactions in their crystal structures, which stabilize their solid-state arrangements. The target compound’s benzyl group may promote similar packing motifs .

Biological Activity

5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular structure of 5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol can be represented as follows:

C18H16BrN1O3\text{C}_{18}\text{H}_{16}\text{BrN}_1\text{O}_3

This compound features a phenolic hydroxyl group, a benzyloxy substituent, and an oxazole ring, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxazolone have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of bromine in the structure has been linked to enhanced antimicrobial effects.

A study indicated that the compound's structure allows it to interact with bacterial cell membranes, leading to increased permeability and eventual cell death. The minimal inhibitory concentrations (MIC) for selected derivatives are summarized in Table 1.

CompoundBacterial StrainMIC (µg/mL)
5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenolBacillus subtilis32
5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenolEscherichia coli64

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated using carrageenan-induced paw edema models. The results indicate that it significantly reduces inflammation compared to control groups. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

In one study, the compound exhibited a dose-dependent reduction in paw edema with an effective dose (ED50) determined at approximately 10 mg/kg.

Antioxidant Activity

The antioxidant capacity of 5-(Benzyloxy)-2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]phenol was assessed using the DPPH radical scavenging assay. The results showed that it possesses moderate antioxidant activity with an IC50 value of 25 µg/mL. This suggests its potential utility in preventing oxidative stress-related damage in biological systems.

Case Studies

  • Antimicrobial Screening : A screening of various derivatives including the target compound revealed that while many exhibited low antibacterial activity, those with electron-donating groups showed improved efficacy against Bacillus subtilis and Candida albicans.
  • In Vivo Anti-inflammatory Effects : In a controlled animal study, administration of the compound led to significant reductions in inflammatory markers in serum and tissue samples from treated animals compared to untreated controls.
  • Structure-Activity Relationship (SAR) : Analysis indicates that modifications on the phenolic ring and oxazole moiety significantly influence biological activity. Compounds with bulky substituents tended to exhibit enhanced antimicrobial properties.

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